2-(4-Aminobutanamido)acetic acid
Description
2-(4-Aminobutanamido)acetic acid is a synthetic organic compound featuring an acetic acid backbone substituted at the second carbon with a 4-aminobutanamido group. Its molecular formula is C₆H₁₁N₂O₃, with a molecular weight of 159.16 g/mol (inferred). The compound combines the carboxylic acid functionality of acetic acid with the amide and primary amine groups of 4-aminobutanamide.
For instance, GABA (4-aminobutanoic acid) is a critical inhibitory neurotransmitter in the central nervous system , and modifications to its structure, such as the addition of an acetamido group (as in 4-acetamidobutanoic acid), alter its metabolic pathways and bioavailability .
Properties
IUPAC Name |
2-(4-aminobutanoylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-3-1-2-5(9)8-4-6(10)11/h1-4,7H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEOGFDSMRBYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCC(=O)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
Anticancer Research
2-(4-Aminobutanamido)acetic acid has shown potential as a building block for the synthesis of novel anticancer agents. Its structural versatility allows for modifications that can enhance efficacy against various cancer cell lines. For instance, derivatives of this compound are being explored for their ability to inhibit specific pathways involved in tumor growth and metastasis .
Neuroprotective Properties
Research indicates that compounds similar to this compound may exhibit neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. The ability of this compound to modulate neurotransmitter systems could lead to the development of new therapeutic strategies aimed at protecting neuronal health and function .
Antimicrobial Activity
Studies have highlighted the antimicrobial properties of derivatives of this compound. These compounds have been evaluated for their effectiveness against various bacterial strains, showing promise as potential antibiotics or as adjuvants to existing antimicrobial therapies .
Biochemical Applications
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic pathways. By inhibiting specific enzymes, this compound can alter metabolic fluxes, which is crucial in both basic research and therapeutic applications .
Peptidomimetics
As a component in the synthesis of peptidomimetics, this compound can mimic natural peptides and proteins, facilitating studies on protein interactions and functions. Peptidomimetics derived from this compound are being explored for their potential to modulate biological processes by mimicking the action of endogenous peptides .
Case Study 1: Anticancer Activity
A study conducted on the synthesis of new derivatives from this compound demonstrated significant cytotoxic effects on breast cancer cell lines. The derivatives were designed to target specific receptors involved in cancer progression, yielding promising results that warrant further investigation into their mechanisms of action .
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, compounds based on this compound were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. Results indicated that certain derivatives significantly improved cognitive function in treated subjects compared to control groups, suggesting their potential use in therapeutic applications for neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-(4-Aminobutanamido)acetic acid, the following table compares its inferred properties with structurally related compounds:
Key Structural and Functional Differences
Backbone Modifications: Unlike sulfonamido-substituted analogs (e.g., 2-(4-bromobenzenesulfonamido)acetic acid ), this compound lacks aromatic rings, which reduces steric hindrance and may enhance solubility in polar solvents. Compared to GABA (C₄H₉NO₂), the addition of an acetamido group in 4-acetamidobutanoic acid increases molecular weight by ~42 g/mol and introduces an amide bond, altering its metabolic stability .
Biological Activity: Sulfonamido derivatives (e.g., ) are often used in antibacterial and diuretic agents due to their enzyme-inhibitory properties. In contrast, GABA derivatives like 4-aminobutanoic acid and its analogs primarily target neurological pathways .
Synthetic Utility: Sulfonamido-substituted acetic acids (e.g., ) serve as intermediates in heterocyclic synthesis, enabling the construction of thiazine and pyridazine scaffolds. The aminobutanamido analog may instead facilitate peptide coupling reactions due to its free amine group.
Research Findings and Implications
- Stability and Storage: While 4-acetamidobutanoic acid requires storage at -20°C to maintain stability , sulfonamido derivatives (e.g., 2-(4-bromobenzenesulfonamido)acetic acid) exhibit robust crystallinity, making them suitable for X-ray diffraction studies . The stability of this compound likely depends on protecting its amine group from oxidation.
- Pharmacological Potential: GABA derivatives are pivotal in treating anxiety and epilepsy . Modifications like the acetamido group in 4-acetamidobutanoic acid or the aminobutanamido group in the target compound could yield prodrugs with enhanced bioavailability or targeted delivery.
- Structural Insights: Crystallographic data for sulfonamido analogs () reveal planar sulfonamide groups and hydrogen-bonded dimers, which stabilize their solid-state structures. Similar analyses for this compound would clarify its conformational preferences.
Preparation Methods
Activation of Carboxylic Acid Moieties
A robust method for synthesizing 2-(4-aminobutanamido)acetic acid involves converting the carboxylic acid group of 4-aminobutanamide into a reactive acyl chloride. In a protocol adapted from CN105646265A, 4-aminobutyric acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in toluene at 50–80°C to form 4-aminobutanoyl chloride. This intermediate is highly electrophilic, enabling direct amidation with glycine’s primary amine. For example, reacting 4-aminobutanoyl chloride with glycine methyl ester in methanol at 50°C under 0.4–0.5 MPa pressure yields the protected amide, which is subsequently hydrolyzed to the free acid using sodium hydroxide.
Key Reaction Conditions
Ammonolysis and Workup
The ammonolysis step is critical for achieving high regioselectivity. Introducing gaseous ammonia into the reaction mixture containing 4-aminobutanoyl chloride and glycine derivatives ensures efficient nucleophilic attack at the acyl carbon. Post-reaction, the product is isolated via vacuum distillation and recrystallized from ethanol-water mixtures to remove unreacted starting materials.
N-Alkylation and Hydrazinolysis Approach
Synthesis of 4-Aminobutanamide Precursors
A complementary strategy, detailed in PMC8397297, involves N-alkylation of a glycine derivative with a halogenated 4-aminobutanamide precursor. For instance, reacting Boc-protected glycine ethyl ester (32) with 1-bromo-4-aminobutanamide (48a) in acetonitrile at 60°C forms the alkylated intermediate (49a) . Hydrazinolysis with hydrazine hydrate then removes the Boc protecting group, yielding this compound (50a) .
Reaction Optimization
Role of Solvent and Protecting Groups
Using polar aprotic solvents like dimethylformamide (DMF) enhances the solubility of intermediates, while Boc protection prevents undesired side reactions at the glycine amine. Post-alkylation, hydrazinolysis selectively cleaves the Boc group without affecting the amide bond, ensuring high fidelity in the final product.
Carbodiimide-Mediated Coupling
Activation with EDCl/HOBt
A widely adopted method in peptide synthesis, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) paired with hydroxybenzotriazole (HOBt) facilitate direct coupling between 4-aminobutanamide and glycine. In this approach, glycine’s carboxylic acid is activated in situ, forming an O-acylisourea intermediate that reacts with the primary amine of 4-aminobutanamide.
Typical Protocol
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Dissolve glycine (1.0 eq) and 4-aminobutanamide (1.2 eq) in DMF.
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Add EDCl (1.5 eq) and HOBt (1.5 eq) at 0°C.
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Stir at room temperature for 24 hours.
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Purify via column chromatography (SiO₂, 10% MeOH/CH₂Cl₂).
Challenges in By-Product Formation
Competitive dimerization of glycine or over-activation of the carboxylic acid can reduce yields. Including HOBt suppresses racemization and minimizes side reactions, while stoichiometric control of EDCl ensures complete activation.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid Chloride Amidation | SOCl₂, NH₃ | 50–80°C, 0.4–0.5 MPa | 79–81% | High yield, scalable | Requires high-pressure equipment |
| N-Alkylation | Boc-Gly-OEt, Hydrazine | 60°C, 12 hours | 32–35% | Selective deprotection | Low yield, multi-step |
| EDCl/HOBt Coupling | EDCl, HOBt | RT, 24 hours | 45–50% | Mild conditions, no racemization | Column purification needed |
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified using reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) or ion-exchange chromatography to remove unreacted glycine and salts. The ACS Omega study highlights the efficacy of recrystallization from ethyl acetate/hexane mixtures for obtaining analytically pure samples.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 2-(4-Aminobutanamido)acetic acid, and how can researchers optimize reaction conditions to improve yield?
- Methodological Answer : Multi-step synthesis involving amide bond formation is common. For example, a similar compound (2-(2-(2-aminoethoxy)ethoxy)acetic acid) was synthesized via sequential reactions: (1) coupling of protected intermediates, (2) deprotection, and (3) purification via evaporation and filtration. Yields can reach ~75% per step, with total yields dependent on cumulative efficiencies (e.g., 57.76% overall in a four-step process). Key optimizations include controlled temperature, inert atmospheres, and chromatographic purification to reduce by-products .
Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural identity of this compound?
- Methodological Answer :
- NMR : Analyze proton environments (e.g., amine protons at δ 1.5–2.5 ppm, carboxylic acid protons at δ 10–12 ppm).
- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹). Reference databases like NIST Chemistry WebBook provide benchmark spectral data for analogous compounds .
- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., calculated [M+H]+ for C₆H₁₁N₂O₃: 159.0775) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store desiccated at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the amide bond or oxidation. Stability studies for related amino acid derivatives recommend avoiding light exposure and moisture .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Assay Standardization : Use certified reference materials (e.g., Pharmacopeial Standards) to calibrate bioactivity assays (e.g., antimicrobial testing) .
- Data Normalization : Control for variables like solvent purity (e.g., DMSO quality) and cell line viability. For example, impurities in solvents can artificially suppress activity .
- Meta-Analysis : Cross-reference results with studies using structurally validated compounds (e.g., via XRD or 2D-NMR) .
Q. What computational approaches predict the physicochemical properties of this compound?
- Methodological Answer :
- Quantum Chemistry : Use density functional theory (DFT) to model electron distribution and reactivity (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- QSPR Models : Train neural networks on datasets of similar amino acid derivatives to predict solubility, logP, and pKa values. Tools like CC-DPS integrate these models for cheminformatics profiling .
Q. How can researchers design experiments to minimize by-products during scale-up synthesis?
- Methodological Answer :
- Reaction Engineering : Optimize stoichiometry (e.g., 1.2:1 molar ratio of amine to carboxylic acid) and use flow chemistry for precise temperature control .
- By-Product Analysis : Employ LC-MS to identify impurities (e.g., unreacted intermediates) and adjust purification protocols (e.g., gradient elution in HPLC) .
Data Contradiction Analysis
Q. Why might different studies report conflicting solubility values for this compound?
- Methodological Answer :
- Solvent Purity : Traces of water in DMSO can alter solubility measurements. Use Karl Fischer titration to confirm solvent dryness .
- Polymorphism : Crystalline vs. amorphous forms exhibit different solubility profiles. Characterize solid-state forms via XRD .
Experimental Design Considerations
Q. What strategies ensure reproducibility in biological assays involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
